molecular formula C10H7N3 B11915856 2-Methylquinoxaline-5-carbonitrile

2-Methylquinoxaline-5-carbonitrile

Cat. No.: B11915856
M. Wt: 169.18 g/mol
InChI Key: IUDYRNZOBOWJQD-UHFFFAOYSA-N
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Description

2-Methylquinoxaline-5-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and industrial applications. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylquinoxaline-5-carbonitrile can be synthesized through various methodsFor instance, the reaction of o-phenylenediamine with isonitrosoacetone yields 2-methylquinoxaline, which can then be converted to this compound through oxidative ammonolysis using vanadium-titanium oxide catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and green chemistry principles. The use of catalysts like SnCl2·2H2O or elementary indium in combination with hydrochloric acid has been reported to yield good results .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Vanadium-titanium oxide catalysts, ammonia, and water.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: 2-quinoxalinecarbonitrile.

    Substitution: Various substituted quinoxalines.

    Reduction: Corresponding amines.

Mechanism of Action

The mechanism of action of 2-methylquinoxaline-5-carbonitrile involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives are known to cause DNA damage, which can lead to their antimicrobial and anticancer effects . The cyano group in this compound can also participate in nucleophilic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the methyl and cyano substitutions.

    2-Methylquinoxaline: Similar structure but lacks the cyano group.

    2-Quinoxalinecarbonitrile: Similar structure but lacks the methyl group.

Uniqueness

2-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methylquinoxaline-5-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-6-12-10-8(5-11)3-2-4-9(10)13-7/h2-4,6H,1H3

InChI Key

IUDYRNZOBOWJQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1)C#N

Origin of Product

United States

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